2,3-Piperidinedione hydrochloride

Catalog No.
S15738884
CAS No.
M.F
C5H8ClNO2
M. Wt
149.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Piperidinedione hydrochloride

Product Name

2,3-Piperidinedione hydrochloride

IUPAC Name

piperidine-2,3-dione;hydrochloride

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

InChI

InChI=1S/C5H7NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3H2,(H,6,8);1H

InChI Key

HLXAZIJICPSNGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=O)NC1.Cl

2,3-Piperidinedione hydrochloride, also known as 3-amino-2,6-piperidinedione hydrochloride, is a cyclic organic compound that belongs to the class of piperidine derivatives. It features a six-membered ring structure containing nitrogen and carbon atoms, specifically with two carbonyl groups at positions 2 and 6, and an amino group at position 3. This compound is notable for its involvement in various biological processes and its potential therapeutic applications.

The chemical reactivity of 2,3-piperidinedione hydrochloride primarily involves nucleophilic addition reactions due to the electrophilic nature of the carbonyl groups. It can undergo:

  • Hydrolysis: In aqueous conditions, the carbonyl groups can react with water, leading to the formation of corresponding carboxylic acids.
  • Amidation: The amino group can react with various acyl chlorides or anhydrides to form amides.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring the compound's biological activity.

2,3-Piperidinedione hydrochloride exhibits various biological activities, making it a compound of interest in medicinal chemistry. Research indicates that it can act as an inhibitor for certain enzymes and has potential applications in treating metabolic disorders. Its structural similarity to other biologically active compounds allows it to interact with various biological targets, including receptors and enzymes involved in metabolic pathways .

The synthesis of 2,3-piperidinedione hydrochloride can be achieved through several methods:

  • From L-Glutamine: A common method involves protecting L-glutamine, followed by cyclization in the presence of a catalyst such as N,N-dimethylaminopyridine. The final step involves deprotection and salt formation with hydrochloric acid .
  • Chemoenzymatic Synthesis: This method combines enzymatic reactions with chemical condensation processes to produce the compound efficiently .
  • Hydrogenation Reactions: Utilizing hydrogenation techniques on piperidine derivatives can also yield 2,3-piperidinedione hydrochloride under specific conditions .

The choice of synthesis method often depends on factors such as yield, purity requirements, and the desired scale of production.

2,3-Piperidinedione hydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Research: The compound is used in studies exploring enzyme inhibition and metabolic pathways.
  • Chemical Synthesis: Its reactivity allows it to be used as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 2,3-piperidinedione hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory experiments are conducted to assess the biological activity and efficacy of the compound against target pathogens or enzymes.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 2,3-piperidinedione hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
PiperidineSix-membered ring with one nitrogenCommonly used as a solvent and base
1-AminopiperidineSimilar ring structureExhibits different reactivity due to amino group
4-PiperidoneContains a ketone at position 4Used primarily in synthetic organic chemistry
2-PiperidinoneContains a carbonyl at position 2Less biologically active compared to 2,3-piperidinedione

While these compounds share structural characteristics with 2,3-piperidinedione hydrochloride, its specific arrangement of functional groups contributes to its distinct biological activities and applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

149.0243562 g/mol

Monoisotopic Mass

149.0243562 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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